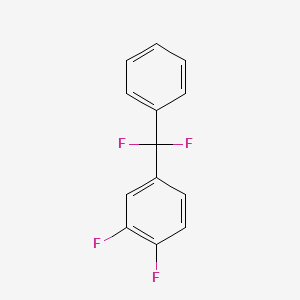

4-(Difluorophenylmethyl)-1,2-difluorobenzene

Description

Chemical Classification and Identification

4-(Difluorophenylmethyl)-1,2-difluorobenzene (CAS RN: 1204295-62-4) is a fluorinated aromatic hydrocarbon characterized by two benzene rings: a difluorophenyl group (-C6H3F2) bonded to a 1,2-difluorobenzene core via a methylene bridge. Its molecular formula is C13H8F4 , with a molecular weight of 240.20 g/mol. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| InChIKey | ZVMJWVKXJXYVTH-UHFFFAOYSA-N | |

| SMILES | FC1=CC=C(C=C1F)C(F)(F)C2=CC=CC=C2 | |

| Canonical SMILES | FC1=CC=C(C=C1F)C(F)(F)C2=CC=CC=C2 |

The compound belongs to the class of polyfluorinated diphenylmethanes , distinguished by its tetrafluorinated structure and aromatic stability. Its IUPAC name, 4-[difluoro(phenyl)methyl]-1,2-difluorobenzene , reflects the substitution pattern of fluorine atoms on both rings.

Historical Context and Development

The synthesis of fluorinated aromatics gained prominence in the late 20th century, driven by advancements in Balz-Schiemann and Ullmann-type reactions. While this compound itself lacks a well-documented discovery timeline, its structural analogs, such as 1,2-difluorobenzene, were first synthesized via diazonium salt fluorination. The compound’s development aligns with broader trends in organofluorine chemistry, where introducing fluorine enhances thermal stability and electronic properties.

Patents describing similar compounds, such as CN101817724A (2010), highlight industrial interest in fluorinated intermediates for pharmaceuticals and materials science. Continuous-flow photochemical methods, as reported by Simon et al. (2023), have further optimized the synthesis of related difluorobenzenes, suggesting applicability to this compound’s production.

Significance in Organofluorine Chemistry

The compound’s significance arises from its C–F bond interactions and electronic effects . Fluorine’s high electronegativity induces dipole moments, altering reactivity and intermolecular interactions. Key attributes include:

- Enhanced Lipophilicity : Fluorine substitution improves membrane permeability, relevant to drug design.

- Thermal Stability : The strong C–F bond (485 kJ/mol) confers resistance to degradation.

- Electron-Withdrawing Effects : Directs electrophilic substitution to meta/para positions, enabling regioselective functionalization.

These properties make it valuable for synthesizing fluorinated liquid crystals, polymers, and bioactive molecules.

Research Objectives and Theoretical Framework

Current research focuses on three areas:

- Synthesis Optimization : Developing efficient routes using catalysts like FeCl3 or photochemical activation.

- Structural Analysis : Investigating conformational preferences via NMR and X-ray crystallography.

- Application-Driven Modifications : Tailoring derivatives for optoelectronic materials or enzyme inhibitors.

Theoretical studies emphasize the role of hyperconjugation and steric effects in stabilizing its tetrahedral methylene carbon.

Properties

IUPAC Name |

4-[difluoro(phenyl)methyl]-1,2-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F4/c14-11-7-6-10(8-12(11)15)13(16,17)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMJWVKXJXYVTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801257036 | |

| Record name | 4-(Difluorophenylmethyl)-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801257036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204295-62-4 | |

| Record name | 4-(Difluorophenylmethyl)-1,2-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204295-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluorophenylmethyl)-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801257036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Fluorobenzene and Formaldehyde Catalyzed by Organic Sulfonic Acids

A prominent method for preparing difluorodiphenylmethane derivatives involves the reaction of fluorobenzene with formaldehyde under catalysis by organic sulfonic acids. This two-step process, originally developed for related compounds like 4,4′-difluorobenzophenone, can be adapted for the target compound.

Step 1: Formation of Difluorodiphenylmethane

- Fluorobenzene is reacted with formaldehyde in the presence of organic sulfonic acid catalysts at controlled temperatures (0°C to 30°C).

- The molar ratio of fluorobenzene to formaldehyde is maintained between 5:1 and 30:1, preferably 8:1 to 12:1.

- The reaction yields a mixture of difluorodiphenylmethane isomers (~95%) and minor condensed by-products (~5%).

- The isomer mixture consists mainly of 4,4′- and 2,4′-difluorodiphenylmethane, which can be partially purified via vacuum distillation.

Step 2: Oxidation

- The isolated difluorodiphenylmethane is oxidized with nitric acid to yield the corresponding difluorobenzophenone derivatives.

- Although this step targets ketones, the intermediate difluorodiphenylmethane is the key precursor for further functionalization toward 4-(Difluorophenylmethyl)-1,2-difluorobenzene.

This method benefits from using fluorobenzene as both reactant and solvent, making it economically and environmentally advantageous. The acidic catalyst can be regenerated by heating under reduced pressure.

Halogenation of Difluorotoluene Derivatives to Prepare Difluorobenzyl Halides

A related synthetic step involves preparing difluorobenzyl bromide intermediates, which can be further transformed into the target compound.

- 2,6-Difluorotoluene is brominated using hydrobromic acid and hydrogen peroxide under light irradiation.

- The reaction proceeds with high selectivity for monobromination due to the electron-withdrawing fluorine substituents and steric hindrance.

- The bromination is conducted in organic or inorganic solvents at reflux under a 1000 W iodine-tungsten lamp for 6 to 24 hours.

- The product, 2,6-difluorobenzyl bromide, is purified by silica gel chromatography, achieving yields over 90% and purity ≥99%.

This intermediate can be used for further coupling reactions to build the difluorophenylmethyl structure.

Palladium-Catalyzed Cross-Coupling Reactions

Recent advances include palladium-catalyzed coupling to assemble diaryldifluoromethane structures:

- Reactions employ Pd catalysts with ligands such as bis(diphenylphosphino)benzene.

- Typical conditions involve heating in dioxane at 80°C for 8 hours under inert atmosphere.

- Bases like potassium carbonate facilitate the coupling.

- Products are purified by silica gel chromatography using petroleum ether as eluent.

- Yields reported range from 73% to 91%, with high purity and well-defined NMR characterization.

This method allows the coupling of difluorophenyl groups to form the difluoromethyl linkage essential for this compound.

Summary Table of Preparation Methods

Research Findings and Notes

- The use of organic sulfonic acid catalysts in the reaction of fluorobenzene with formaldehyde is a well-established method for generating difluorodiphenylmethane intermediates, which are crucial for synthesizing fluorinated aromatic compounds.

- Nucleophilic aromatic substitution remains a powerful tool for introducing fluorine atoms selectively, especially when combined with phase transfer catalysts, enabling efficient fluorination of aromatic rings.

- Halogenation of difluorotoluene derivatives under photochemical conditions provides high selectivity and yield for difluorobenzyl bromides, which serve as versatile intermediates for further functionalization.

- Palladium-catalyzed coupling reactions offer a modern and efficient route to assemble difluoromethyl-substituted biphenyls and related compounds with good yields and purity, under relatively mild conditions.

- These methods can be combined or adapted depending on the availability of starting materials and desired scale, with purification steps such as vacuum distillation and silica gel chromatography commonly employed to isolate the target compound.

Chemical Reactions Analysis

Types of Reactions

4-(Difluorophenylmethyl)-1,2-difluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (100-150°C).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

4-(Difluorophenylmethyl)-1,2-difluorobenzene has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical properties.

Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Difluorophenylmethyl)-1,2-difluorobenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In pharmaceuticals, its mechanism of action would depend on the specific biological target it interacts with, such as enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2-Difluorobenzene (CAS 367-11-3)

- Structure : Simplest analog with adjacent fluorine atoms on the benzene ring.

- Physical Properties : Melting point = −34 °C; molecular weight = 114.09 g/mol .

- Reactivity : Undergoes defluorination under mild catalytic conditions (e.g., Rh/Pd catalysts with H₂ and NaOAc) .

- Applications : Primarily used as a solvent or intermediate in organic synthesis.

4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene (CAS 145698-42-6)

- Structure : Ethynyl-linked 4-ethylphenyl group at the 4-position.

- Physical Properties : Molecular weight = 242.27 g/mol; purity ≥95% .

- Applications : Used in electronic materials due to its conjugated system, which enhances charge transport properties .

4-[(trans,trans)-4'-Pentylbicyclohexyl]-1,2-difluorobenzene (CAS 118164-51-5)

- Structure : Bicyclic cyclohexyl substituent with a pentyl chain.

- Physical Properties : Molecular weight = 332.47 g/mol; density = 1.023 g/cm³ .

- Applications : Key component in liquid crystal mixtures for LCDs due to its rigid, planar structure .

Physicochemical Properties Comparison

Biological Activity

4-(Difluorophenylmethyl)-1,2-difluorobenzene is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and pharmacological effects, supported by relevant data and case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H8F4

- Molecular Weight : 252.19 g/mol

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:

- Receptor Binding : The compound's planar structure facilitates interactions with receptor sites, potentially modulating signaling pathways.

- Enzyme Interaction : It may act as an inhibitor or activator of specific enzymes, influencing metabolic processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown effectiveness against certain bacterial strains.

- Antitumor Properties : Preliminary findings suggest potential in inhibiting tumor cell proliferation.

- Anti-inflammatory Effects : The compound may reduce inflammation markers in vitro.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Antitumor | Inhibition of cancer cell growth | |

| Anti-inflammatory | Reduced cytokine levels |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibition of E. coli growth at concentrations of 50 µg/mL. This suggests potential for development as an antibacterial agent.

Case Study 2: Antitumor Activity

In vitro assays were conducted to assess the antitumor effects on human breast cancer cells (MCF-7). The compound exhibited a dose-dependent reduction in cell viability, with an IC50 value of 30 µM after 48 hours of exposure. This indicates its potential as a chemotherapeutic agent.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Rapid absorption observed in animal models.

- Distribution : High tissue permeability due to lipophilicity.

- Metabolism : Primarily metabolized in the liver with various metabolites identified.

- Excretion : Predominantly excreted via urine.

Q & A

Q. What are the optimal synthetic routes for 4-(Difluorophenylmethyl)-1,2-difluorobenzene, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using fluorinated aryl boronic acids and halides. For example, coupling 2,4-difluorophenylboronic acid with a brominated benzyl precursor under palladium catalysis (e.g., Pd(PPh₃)₄) in a toluene/water mixture at reflux (90–100°C) . Purification typically involves column chromatography with silica gel (hexane/ethyl acetate gradient) and recrystallization using ethanol. Purity validation requires HPLC (>98% purity) and elemental analysis (C, H, F) to confirm stoichiometry.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹⁹F NMR : To resolve fluorine environments (e.g., aromatic vs. benzylic fluorines). Chemical shifts typically range between -110 to -125 ppm for aryl fluorides .

- X-ray crystallography : For unambiguous structural confirmation, especially to distinguish between ortho/meta/para substitution patterns .

- GC-MS/EI-MS : To verify molecular ion peaks (e.g., m/z 252 [M⁺]) and fragmentation patterns .

Advanced Research Questions

Q. How do electronic effects of the difluorophenylmethyl group influence reactivity in cross-coupling or supramolecular assembly?

- Methodological Answer : The electron-withdrawing nature of fluorine substituents reduces electron density at the benzene ring, enhancing electrophilic substitution selectivity. For example, in Suzuki couplings, the difluorophenyl group directs coupling to electron-deficient positions. Computational studies (DFT) using Gaussian09 with B3LYP/6-31G(d) basis sets can model charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict reactivity . Experimentally, Hammett substituent constants (σₚ ≈ 0.15 for fluorine) quantify electronic effects .

Q. How can researchers resolve discrepancies between NMR and X-ray crystallography data during structural validation?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., rotational isomerism) or crystal packing effects. Strategies include:

- Variable-temperature NMR : To detect conformational changes (e.g., coalescence temperatures for exchanging protons).

- Solid-state NMR : Compare with X-ray data to identify lattice-induced distortions .

- Synchrotron XRD : High-resolution data (≤0.8 Å) resolves bond-length ambiguities caused by disorder .

Q. What mechanistic insights guide the use of this compound in drug intermediate synthesis?

- Methodological Answer : The compound’s fluorinated aromatic system enhances metabolic stability and bioavailability in drug candidates. For example, it serves as a scaffold for kinase inhibitors via SNAr reactions with amines or thiols. Kinetic studies (e.g., monitoring reaction rates under varying pH and temperature) optimize substitution patterns. LC-MS/MS tracks intermediate formation, while in vitro assays (e.g., cytochrome P450 inhibition) assess metabolic stability .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., in DMSO vs. THF) be interpreted for this compound?

- Methodological Answer : Solubility discrepancies often stem from solvent polarity and hydrogen-bonding capacity. Systematic testing via saturation shake-flask method (OECD Guideline 105) at 25°C quantifies solubility in multiple solvents. For example, logP calculations (e.g., using ChemAxon) predict higher lipophilicity (logP ≈ 3.2), favoring dissolution in THF over DMSO. Experimental validation via UV-Vis spectroscopy (λmax monitoring) confirms saturation points .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.